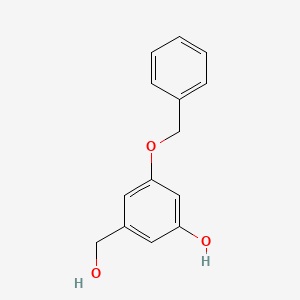

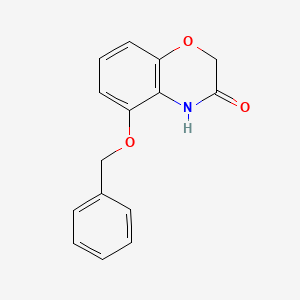

3-(Benzyloxy)-5-(hydroxymethyl)phenol

Übersicht

Beschreibung

“3-(Benzyloxy)-5-(hydroxymethyl)phenol” is a chemical compound. It is a type of phenolic compound . Phenolic compounds are known for their antioxidant properties .

Synthesis Analysis

The synthesis of phenolic compounds like “this compound” can be achieved through various methods. One such method involves the protodeboronation of pinacol boronic esters . Another method involves the rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement .Molecular Structure Analysis

The molecular formula of “this compound” is C14H14O3 . The molecular weight is 230.26 .Chemical Reactions Analysis

Phenolic compounds like “this compound” are very reactive towards electrophilic aromatic substitution . They can also undergo oxidation to form quinones .Wissenschaftliche Forschungsanwendungen

Application in Hydroxylation and Synthesis

Enhanced Hydroxylation Activity : The P450 BM-3 mutant F87V demonstrated increased activity towards aromatic and phenolic compounds, including 2-(benzyloxy)phenol. This mutant catalyzed the regioselective hydroxylation of various phenolic compounds, offering potential applications in the synthesis of hydroquinone derivatives from phenolic compounds (Sulistyaningdyah et al., 2005).

Synthesis of 5-Hydroxy and 5-Benzyloxy Derivatives : A study explored the synthesis of 5-hydroxy and 5-benzyloxy analogs of the drug propafenone, indicating potential in pharmacological activity research and MDR-modulating activity. The synthesis process involved selective reduction and subsequent cleavage of the benzyl group, leading to phenol derivatives (Chiba et al., 1997).

Benzoxazine Synthesis from Phloretic Acid : Phloretic acid, a naturally occurring phenolic compound, was explored for its reactivity with benzoxazine ring formation, emphasizing the potential of renewable phenolic acids in materials science applications. This approach is a sustainable alternative to traditional phenol sources for benzoxazine synthesis (Trejo-Machin et al., 2017).

Antioxidant Activity of Phenolic Acids : A study on the antioxidant activities of phenolic acids highlighted the enhancement of antioxidant activities through methoxyl and phenolic hydroxyl groups. This research is significant for understanding the antioxidant mechanisms and designing potent antioxidants in food and pharmaceutical industries (Chen et al., 2020).

Catalytic and Oxidative Applications

Catalytic Hydroxylation of Benzene : Research on the hydroxylation of benzene to phenol using a dual-catalysis system demonstrated significant activity for reductant-free aerobic oxidation, providing an environmentally friendly and efficient pathway for phenol production from benzene (Long et al., 2014).

Photocatalytic Benzene Hydroxylation : Fe-based metal–organic frameworks were found effective for selective photocatalytic benzene hydroxylation to phenol under visible light, using hydrogen peroxide as an oxidant. This represents a significant advancement in green chemistry for phenol production (Wang et al., 2015).

Wirkmechanismus

Target of Action

It’s known that similar compounds have been used in the catalytic protodeboronation of pinacol boronic esters .

Mode of Action

Related compounds have been shown to participate in catalytic reactions, such as protodeboronation . This process involves a radical approach and is paired with a Matteson–CH2–homologation .

Biochemical Pathways

Related compounds have been implicated in the hydromethylation sequence applied to methoxy protected (−)-δ8-thc and cholesterol .

Result of Action

Related compounds have been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209b .

Action Environment

Mechanocatalysis, a green, solvent-free approach, has been demonstrated over supported nickel catalysts at nominally room temperature and atmospheric hydrogen pressure .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

3-(Benzyloxy)-5-(hydroxymethyl)phenol has been found to play a role in biochemical reactions. It is involved in the protodeboronation of alkyl boronic esters, a process that is not well developed . This compound interacts with enzymes such as the Cytochrome P450 BM3 monooxygenase from Bacillus megaterium . The nature of these interactions involves the catalytic hydroxylation of aromatic compounds .

Cellular Effects

It is known that the compound can influence cell function through its interactions with enzymes and other biomolecules

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules. It has been shown to participate in the protodeboronation of alkyl boronic esters, a process that involves a radical approach . It also interacts with the Cytochrome P450 BM3 monooxygenase, where it aids in the hydroxylation of aromatic compounds .

Temporal Effects in Laboratory Settings

It is known that the compound is involved in the protodeboronation of alkyl boronic esters, a process that can be influenced by various factors over time .

Metabolic Pathways

It is known to participate in the protodeboronation of alkyl boronic esters

Eigenschaften

IUPAC Name |

3-(hydroxymethyl)-5-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c15-9-12-6-13(16)8-14(7-12)17-10-11-4-2-1-3-5-11/h1-8,15-16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTWAUDUQUGENC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B582043.png)

![2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol](/img/structure/B582048.png)